2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

P2X3 antagonist ion channel pharmacology pain target

P2X3 research often constrained by ultra-potent clinical antagonists that preclude graded occupancy studies. This compound addresses the gap: • Human P2X3 IC₅₀ 883 nM-ideal for concentration-response titration of fractional receptor occupancy. • Mouse TG neuron P2X3 IC₅₀ 83 nM-10.6-fold species shift supports rodent pain models at moderate exposures. • ~9-fold P2X3/P2X1 selectivity serves as SAR reference for selectivity optimization campaigns. In stock. Ships globally for R&D use.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941888-94-4
Cat. No. B2610955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941888-94-4
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
InChIKeyCVFQKNMRJJFCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Structural Class and Pharmacological Identity


2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941888-94-4) is a synthetic small molecule (C₂₅H₂₄N₂O₃, MW 400.47) belonging to the phenylacetamide class, characterized by a 4-ethoxyphenyl acetyl moiety linked to a 4-(2-oxopyrrolidin-1-yl)aniline scaffold [1]. The compound is annotated in the ChEMBL database (CHEMBL4525343) as a P2X purinoceptor 3 (P2X3) antagonist, with curated bioactivity data deposited in BindingDB (BDBM50535410) [1][2]. Its structural features place it at the intersection of P2X3-targeted ion channel pharmacology and the broader 2-oxopyrrolidinone chemical space historically associated with phosphodiesterase 4 (PDE4) inhibitors, though its PDE4 activity profile has not been independently confirmed in primary literature [2].

1
Target Engagement
P2X3 ion channel antagonism (moderate potency tier)
2
Selectivity Context
~9-fold P2X3/P2X1 window; supports partial blockade studies
3
Species Preference
Reported higher mouse P2X3 sensitivity vs. human recombinant
Selection for rodent models may require species-specific validation

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: In-Class Substitution Limitations


P2X3 receptor antagonists span a wide potency continuum, with clinical-stage compounds such as gefapixant (MK-7264) and A-317491 typically achieving nanomolar to sub-nanomolar IC₅₀ values for human P2X3 [1]. 2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide operates at a distinct potency tier (IC₅₀ 883 nM on human recombinant P2X3), conferring utility in experimental designs where moderate receptor occupancy is desired rather than full blockade [2]. Furthermore, the compound exhibits a marked species-dependent potency shift (mouse TG neuron P2X3 IC₅₀ 83 nM vs. human P2X3 IC₅₀ 883 nM) that is not uniformly observed across reference P2X3 antagonists, making cross-species extrapolation non-trivial [2]. Its moderate selectivity over P2X1 (~9-fold in matched cellular background) also differs substantially from the high selectivity ratios reported for optimized clinical leads (e.g., A-317491 with >450-fold selectivity over P2X1), creating a distinct selectivity signature that prevents direct functional substitution [2][3].

Profile
Target Compound
Clinical Leads
Potency Tier
Moderate (883 nM)
High (sub-nM to 150 nM)
Species Shift
Significant (mouse > human)
Minimal (human ~ rodent)
P2X1 Window
~9-fold
>100-fold
P2X2/3 Data
Uncharacterized
Well-characterized
Potency, selectivity, and species profiles differ substantially. Results obtained with clinical leads may not transfer directly to this compound without independent validation.

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Comparative Evidence vs. Leading P2X3 Antagonists


Human Recombinant P2X3 Potency Comparison

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide inhibits human recombinant P2X3 receptor-mediated calcium influx in 1321N1 cells with an IC₅₀ of 883 nM [1]. In cross-study comparison, gefapixant (AF-219/MK-7264) and A-317491 achieve P2X3 IC₅₀ values of 150 nM and 100 nM, respectively, in comparable recombinant human P2X3 calcium flux assays compiled in the same reference data table [2]. The target compound is therefore approximately 5.9-fold less potent than gefapixant and 8.8-fold less potent than A-317491 against human P2X3. This potency differential places the compound in a distinct pharmacological tier suitable for partial antagonism or probe compound applications where sub-maximal receptor modulation is the experimental objective [1][2].

Human P2X3 Potency
Cross-study
Target IC₅₀: 883 nM
Gefapixant IC₅₀: 150 nM (5.9x)
A-317491 IC₅₀: 100 nM (8.8x)
Supports partial antagonism or probe compound studies.
1321N1 cells, Ca²⁺ flux assay. Potency tier differs significantly from clinical leads.
P2X3 antagonist ion channel pharmacology pain target

Species-Dependent P2X3 Potency Shift

In a direct within-study comparison from the same curated dataset, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide displays a 10.6-fold higher potency against mouse P2X3 receptors in native trigeminal ganglion sensory neurons (IC₅₀ 83 nM, electrophysiological readout at -65 mV holding potential) compared to human recombinant P2X3 receptors in 1321N1 cells (IC₅₀ 883 nM, calcium influx assay) [1]. This species-dependent potency shift contrasts with the behavior of A-317491, which exhibits nearly identical binding affinity (Ki ~22 nM) at both human and rat recombinant P2X3 receptors [2]. The marked mouse vs. human differential for the target compound has implications for preclinical pain model study design: effective mouse in vivo target engagement may be achieved at systemic exposures that are 10-fold lower than those predicted by human recombinant potency alone [1][2].

Species Shift
Head-to-head
Mouse TG IC₅₀: 83 nM
Human P2X3 IC₅₀: 883 nM
Difference: 10.6-fold
Reported species-dependent potency shift.
Mouse native neuron electrophysiology vs. human recombinant assay. A-317491 shows no shift.
species selectivity pain neurobiology translational pharmacology

P2X3/P2X1 Subtype Selectivity

In the identical human 1321N1 cell calcium influx assay format, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide achieves an IC₅₀ of 883 nM at P2X3 and 8,060 nM at P2X1, yielding a selectivity ratio of approximately 9.1-fold [1]. By comparison, the prototypical P2X3 antagonist A-317491 demonstrates Ki values of 22 nM at hP2X3 versus 2,500 nM at hP2X1, corresponding to a ~114-fold selectivity window; across a broader P2 receptor panel, A-317491 exhibits IC₅₀ >10 µM for all other P2X and P2Y subtypes tested, representing >450-fold selectivity [2]. The target compound's substantially lower P2X3/P2X1 discrimination (~9-fold vs. >100-fold) defines a distinct selectivity fingerprint that may confer different functional consequences in tissues co-expressing P2X1 (e.g., vascular smooth muscle, platelets) and positions the compound as a unique reference tool for P2X3-scaffold selectivity structure-activity relationship (SAR) studies [1][2].

P2X1 Selectivity
Cross-study
P2X3/P2X1: ~9.1-fold
A-317491: >100-fold
Moderate selectivity profile; supports P2X1 co-engagement studies.
Matched 1321N1 cell background. P2X1 IC₅₀ 8,060 nM.
P2X receptor selectivity P2X1 off-target ion channel profiling

Unconfirmed P2X2/3 Heteromer Activity

Leading clinical P2X3 antagonists including gefapixant (P2X2/3 IC₅₀ 220 nM) and A-317491 (P2X2/3 Ki 9-92 nM) are well-characterized dual P2X3/P2X2/3 inhibitors, a property mechanistically linked to taste-related adverse effects (dysgeusia) observed in clinical trials [1][2]. The currently available bioactivity record for 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide contains no P2X2/3 heteromer activity data [3]. While absence of evidence does not confirm absence of activity, this data gap represents a critical selection criterion: the compound cannot be assumed to replicate the P2X2/3 engagement profile of reference dual antagonists, and investigators specifically requiring or seeking to avoid P2X2/3 modulation must perform independent characterization before substituting this compound into established P2X3/P2X2/3 experimental paradigms [3].

P2X2/3 Activity
Data to verify
No P2X2/3 data reported.
P2X2/3 heteromer profile remains uncharacterized.
Investigators must independently determine P2X2/3 activity before use in heteromer-relevant assays.
P2X2/3 heteromer target selectivity taste disturbance

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Procurement and Deployment Scenarios


Mouse In Vivo Pain Models with P2X3 Blockade

The compound's 10.6-fold higher potency at mouse trigeminal ganglion (TG) neuron P2X3 receptors (IC₅₀ 83 nM) compared to human recombinant P2X3 (IC₅₀ 883 nM) makes it particularly well-suited for murine inflammatory or neuropathic pain models where native neuronal P2X3 engagement is desired at moderate systemic exposures [1]. Unlike A-317491, which shows no significant species potency differential, this compound's favorable mouse P2X3 activity should be explicitly factored into dose selection and pharmacokinetic/pharmacodynamic (PK/PD) modeling for rodent efficacy studies [2].

P2X Selectivity Profiling and SAR Probe Development

With a moderate P2X3/P2X1 selectivity ratio of ~9.1-fold measured in matched 1321N1 cellular background, this compound occupies a unique position on the P2X selectivity continuum between highly selective clinical antagonists (A-317491, >100-fold) and non-selective P2X ligands [1][3]. Medicinal chemistry teams pursuing P2X3 SAR campaigns can use this compound as a reference point for understanding the structural features that drive selectivity erosion or gain, particularly when comparing the ethoxyphenyl-acetamide scaffold against the more highly optimized clinical chemotypes.

Partial Antagonism and Occupancy Titration

The compound's moderate human P2X3 potency (IC₅₀ 883 nM) renders it inappropriate for applications requiring full receptor silencing (where gefapixant or AF-353 would be indicated at IC₅₀ values of 150 nM and 10 nM, respectively) [1][4]. However, this same property makes the compound an attractive tool for concentration-response titration experiments aimed at correlating fractional P2X3 occupancy with downstream functional outcomes, a study design for which ultra-potent antagonists produce steep, all-or-none inhibition curves that obscure graded pharmacological relationships [1].

P2X2/3 Heteromer Assay Comparator

Because the compound's P2X2/3 heteromer activity has not been characterized, it can serve as an investigational probe in experiments designed to dissect P2X3 homomer vs. P2X2/3 heteromer contributions to sensory neuron physiology [1]. When run in parallel with well-characterized dual P2X3/P2X2/3 antagonists such as gefapixant or A-317491, this compound may help resolve whether an observed phenotype is driven primarily by homomeric P2X3 or heteromeric P2X2/3 receptor populations — provided that the investigator first performs the requisite in-house P2X2/3 characterization [1][2].

Application
Selection Property
Validation Focus
Mouse In Vivo Pain Model Research
Reported mouse P2X3 sensitivity
Species-dependent target engagement; PK/PD model review
P2X Selectivity Profiling
Moderate P2X3/P2X1 selectivity ratio
Selectivity SAR and chemotype comparison endpoints
Partial Antagonism Titration
Moderate human P2X3 potency tier
Concentration-response and occupancy-response relationships
P2X2/3 Heteromer Dissection
Uncharacterized P2X2/3 activity
Homomer vs. heteromer contribution analysis (in-house characterization required)
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